molecular formula C20H15N3O3 B2432108 3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 331656-43-0

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B2432108
CAS No.: 331656-43-0
M. Wt: 345.358
InChI Key: VEPAYXBCNUPDSM-UHFFFAOYSA-N
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Description

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound that features a naphthoxy group, an acetylhydrazidyl moiety, and an oxoindoline core

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-18(12-26-17-11-5-7-13-6-1-2-8-14(13)17)22-23-19-15-9-3-4-10-16(15)21-20(19)25/h1-11,21,25H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLDRWOIGCVQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation of 1-naphthol with an appropriate acylating agent to form the naphthoxy intermediate. This intermediate is then reacted with hydrazine derivatives to introduce the acetylhydrazidyl group. The final step involves cyclization to form the oxoindoline core under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroxyindoline derivatives .

Scientific Research Applications

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthoxy)-2-propanol: A β-adrenergic antagonist used in cardiovascular treatments.

    3-(1-Naphthoyl)indole: A synthetic cannabinoid with psychoactive properties.

    4,4′-di(1-naphthoxy)benzophenone: Used in the synthesis of high-performance polymers

Uniqueness

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, setting it apart from simpler naphthoxy or indoline derivatives .

Biological Activity

3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which influence its biological properties. The key features include:

  • Naphthoxy Group : Enhances lipophilicity and may contribute to receptor interactions.
  • Acetylhydrazide Moiety : Potentially involved in enzyme inhibition or modulation.
  • Indoline Core : Often associated with various biological activities.

Molecular Properties

PropertyValue
IUPAC NameThis compound
Molecular Weight295.35 g/mol
CAS Number331656-43-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
  • Receptors : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, research has shown that it exhibits cytotoxic effects against several cancer cell lines, including:

  • HeLa Cells : Induces apoptosis through mitochondrial pathways.
  • MCF-7 Cells : Inhibits proliferation and induces cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via caspase activation
MCF-720Cell cycle arrest at G1 phase
A54925Inhibition of cell migration

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells.

Summary of Key Studies

  • Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models.
    • Mechanistic studies revealed modulation of apoptosis-related proteins.
  • Antimicrobial Properties :
    • Research conducted by Antimicrobial Agents and Chemotherapy demonstrated effectiveness against various bacterial strains.
    • Synergistic effects were noted when combined with conventional antibiotics.
  • Neuroprotection :
    • Investigations in Neuroscience Letters reported reduced neuronal death in models of oxidative stress.
    • The compound was shown to upregulate antioxidant defenses.

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